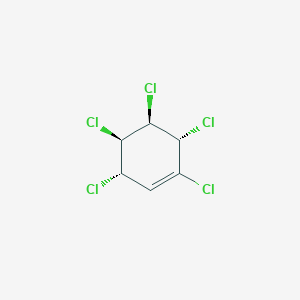
1,2,3,4,5-Pentachlorocyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Pentachlorocyclohexene is a chlorinated cyclohexene derivative. It is characterized by the presence of five chlorine atoms attached to the cyclohexene ring at positions 1, 3, 4, 5, and 6, respectively. This compound is notable for its specific stereochemistry, which is indicated by the (3S,4R,5R,6S) configuration. The compound’s unique structure and properties make it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentachlorocyclohexene typically involves the chlorination of cyclohexene. The process can be carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the cyclohexene ring. The reaction is usually conducted at room temperature or slightly elevated temperatures to optimize the yield and selectivity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and chlorine concentration, to achieve high efficiency and consistency in product quality. The use of advanced separation techniques, such as distillation and crystallization, ensures the purification of the final product to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5-Pentachlorocyclohexene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding chlorinated cyclohexanones or cyclohexanols.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce less chlorinated cyclohexenes or cyclohexanes.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as hydroxide ions, leading to the formation of chlorohydrins or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products
Oxidation: Chlorinated cyclohexanones or cyclohexanols.
Reduction: Less chlorinated cyclohexenes or cyclohexanes.
Substitution: Chlorohydrins or other substituted derivatives.
Applications De Recherche Scientifique
1,2,3,4,5-Pentachlorocyclohexene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential use as a pharmacological agent, particularly in the development of new drugs with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-Pentachlorocyclohexene involves its interaction with molecular targets, such as enzymes and receptors, in biological systems. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The specific pathways involved may include the disruption of cellular processes, such as signal transduction and metabolic pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S,5S,6R)-1,3,4,5,6-pentachlorocyclohexene: An enantiomer of 1,2,3,4,5-Pentachlorocyclohexene with a different stereochemical configuration.
Chlorocyclohexene: A less chlorinated derivative with fewer chlorine atoms attached to the cyclohexene ring.
Uniqueness
This compound is unique due to its specific stereochemistry and high degree of chlorination. These features confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry. The compound’s ability to undergo various chemical reactions and interact with biological targets further enhances its versatility and potential utility.
Propriétés
Formule moléculaire |
C6H5Cl5 |
|---|---|
Poids moléculaire |
254.4 g/mol |
Nom IUPAC |
(3S,4R,5R,6S)-1,3,4,5,6-pentachlorocyclohexene |
InChI |
InChI=1S/C6H5Cl5/c7-2-1-3(8)5(10)6(11)4(2)9/h1-2,4-6H/t2-,4+,5+,6+/m0/s1 |
Clé InChI |
MQYAVRUCONBHOR-REXQBJLCSA-N |
SMILES |
C1=C(C(C(C(C1Cl)Cl)Cl)Cl)Cl |
SMILES isomérique |
C1=C([C@H]([C@@H]([C@@H]([C@H]1Cl)Cl)Cl)Cl)Cl |
SMILES canonique |
C1=C(C(C(C(C1Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















